molecular formula C30H64OSi B14363091 Silane, trimethyl[(24-methylhexacosyl)oxy]- CAS No. 92510-82-2

Silane, trimethyl[(24-methylhexacosyl)oxy]-

Cat. No.: B14363091
CAS No.: 92510-82-2
M. Wt: 468.9 g/mol
InChI Key: QZSIDHOINICOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, trimethyl[(24-methylhexacosyl)oxy]- is a chemical compound that belongs to the class of organosilanes. Organosilanes are compounds containing silicon-carbon bonds, and they are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[(24-methylhexacosyl)oxy]- typically involves the reaction of trimethylsilane with a suitable alkoxy compound. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve heating the reactants to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Silane, trimethyl[(24-methylhexacosyl)oxy]- may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[(24-methylhexacosyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and other oxygen-containing derivatives.

    Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Silane, trimethyl[(24-methylhexacosyl)oxy]- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of Silane, trimethyl[(24-methylhexacosyl)oxy]- include silanols, siloxanes, and various substituted organosilanes. These products have diverse applications in materials science, pharmaceuticals, and chemical synthesis.

Scientific Research Applications

Silane, trimethyl[(24-methylhexacosyl)oxy]- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: The compound is utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, trimethyl[(24-methylhexacosyl)oxy]- involves its ability to form stable silicon-carbon bonds. This property allows it to interact with various molecular targets and pathways, facilitating the modification of surfaces and the synthesis of complex molecules. The compound’s reactivity is influenced by the presence of the trimethylsilyl group, which can be selectively activated or deactivated under specific conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Silane, trimethyl[(24-methylhexacosyl)oxy]- include:

    Trimethylsilane: A simpler organosilane with similar reactivity but different applications.

    Phenylsilane: Contains a phenyl group instead of the alkoxy group, leading to different chemical properties.

    Trichlorosilane: A highly reactive silane used in the production of silicon-based materials.

Uniqueness

Silane, trimethyl[(24-methylhexacosyl)oxy]- is unique due to its specific alkoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other organosilanes may not be suitable.

Properties

CAS No.

92510-82-2

Molecular Formula

C30H64OSi

Molecular Weight

468.9 g/mol

IUPAC Name

trimethyl(24-methylhexacosoxy)silane

InChI

InChI=1S/C30H64OSi/c1-6-30(2)28-26-24-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-23-25-27-29-31-32(3,4)5/h30H,6-29H2,1-5H3

InChI Key

QZSIDHOINICOFA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCCCCCCCCCCO[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.